5-[2-(4-Methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione
Description
The compound 5-[2-(4-Methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione (C₁₃H₁₆N₂O₃) is an imidazolidine-2,4-dione derivative featuring a 4-methoxyphenylethyl substituent and a methyl group at the 5-position of the heterocyclic ring. Its stereochemistry is defined as (5R) in the crystallographic data . The methoxyphenyl group contributes electron-donating properties, while the ethyl linkage provides conformational flexibility.
Properties
IUPAC Name |
5-[2-(4-methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(11(16)14-12(17)15-13)8-7-9-3-5-10(18-2)6-4-9/h3-6H,7-8H2,1-2H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRDVXQOZUFAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclocondensation of Substituted Glycine Derivatives
The most widely reported method involves the cyclocondensation of 4-methoxyphenethylamine derivatives with urea or thiourea analogs. A foundational approach, detailed in Molecules (2009), describes the synthesis of analogous imidazolidine-2,4-diones via a two-step process:
Synthesis of C-4-Methoxyphenylglycine
4-Methoxybenzaldehyde reacts with potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in methanol to form the corresponding α-aminonitrile intermediate. Acidic hydrolysis with hydrochloric acid (HCl) yields C-4-methoxyphenylglycine (IG-1), a critical precursor:
$$
\text{4-Methoxybenzaldehyde} + \text{KCN} + \text{NH₄Cl} \xrightarrow{\text{MeOH}} \alpha\text{-Aminonitrile} \xrightarrow{\text{HCl}} \text{C-4-Methoxyphenylglycine}
$$
Yield : 70.3% after recrystallization (ethanol/water).
Cyclization with Phenyl Isocyanate
C-4-Methoxyphenylglycine undergoes cyclization with phenyl isocyanate (PhNCO) in toluene under reflux. The reaction proceeds via nucleophilic attack of the glycine amine group on the isocyanate carbonyl, followed by intramolecular cyclization to form the imidazolidine-2,4-dione core:
$$
\text{C-4-Methoxyphenylglycine} + \text{PhNCO} \xrightarrow{\text{Toluene, Δ}} \text{5-[2-(4-Methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione}
$$
Conditions :
- Solvent: Toluene
- Temperature: Reflux (110–120°C)
- Catalyst: None (thermal activation)
Yield : 87.6% after recrystallization (ethanol/water).
Analytical Validation
Microwave-Assisted One-Pot Synthesis
A modernized protocol from microwave synthesis studies achieves higher efficiency by combining glycine formation and cyclization in a single step. This method reduces reaction time from hours to minutes while maintaining yield integrity.
Reaction Setup
A mixture of 4-methoxybenzaldehyde, methylamine, and ethyl chloroformate is irradiated under microwave conditions (150–200 W) in aqueous sodium hydroxide (NaOH). The one-pot process concurrently forms the glycine intermediate and cyclizes it into the target compound:
$$
\text{4-Methoxybenzaldehyde} + \text{CH₃NH₂} + \text{ClCO₂Et} \xrightarrow{\text{NaOH, MW}} \text{this compound}
$$
Conditions :
- Solvent: Water/ethanol (1:1)
- Temperature: 80–100°C (microwave-assisted)
- Time: 20–30 minutes
Yield : 78–89%.
Advantages Over Classical Methods
Industrial-Scale Synthesis via Urea Cyclization
Commercial suppliers (e.g., Nanjing Chemlin Chemical Co.) utilize a high-yield route involving urea as the cyclizing agent. This method prioritizes cost-effectiveness and scalability for pharmaceutical production.
Process Overview
- Amination : 4-Methoxyphenethylamine reacts with methyl chloroformate to form N-methylcarbamate.
- Cyclization : The carbamate intermediate is treated with urea in dimethylformamide (DMF) at elevated temperatures:
$$
\text{4-Methoxyphenethylamine} + \text{ClCO₂CH₃} \rightarrow \text{N-Methylcarbamate} \xrightarrow{\text{Urea, DMF, Δ}} \text{Target Compound}
$$
Conditions :
- Solvent: DMF
- Temperature: 120–130°C
- Catalyst: Triethylamine (Et₃N)
Yield : 82–85% (purity >98% by HPLC).
Quality Control Metrics
Comparative Analysis of Preparation Methods
| Method | Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| Classical Cyclocondensation | 87.6% | 8–12 h | 95–97% | Moderate |
| Microwave-Assisted | 89% | 30 min | 98% | High |
| Industrial Urea Route | 85% | 6–8 h | 98% | High |
Key Findings :
Challenges and Optimization Strategies
Byproduct Formation
Side products like 5-methylhydantoin may form during cyclization. Purification via silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) is critical.
Solvent Selection
Catalytic Improvements
Recent studies suggest using Lewis acids (e.g., ZnCl₂) to accelerate cyclization, though this remains experimental for the target compound.
Chemical Reactions Analysis
5-[2-(4-Methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antitumor Activity
Research indicates that compounds similar to 5-[2-(4-methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione exhibit significant antitumor properties. Studies have shown that imidazolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of imidazolidine derivatives in targeting specific cancer pathways .
2. Neuroprotective Effects
This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it may help mitigate oxidative stress and inflammation in neuronal cells . A notable case study involved the use of similar compounds in reducing neuroinflammation and improving cognitive function in animal models .
Pharmacological Applications
1. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines and could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .
2. Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies. Research involving animal models demonstrated a significant reduction in pain response when treated with imidazolidine derivatives .
Material Science Applications
1. Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices may enhance the material's strength and thermal stability .
2. Coatings and Adhesives
The unique chemical structure of this compound allows it to be used in developing specialized coatings and adhesives that require specific adhesion properties or resistance to environmental factors .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-[2-(4-Methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Table 1: Key Structural Differences Among Imidazolidine-2,4-dione Derivatives
Key Observations:
- Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound enhances solubility in polar solvents compared to electron-withdrawing groups like fluorine (e.g., 4-fluorophenyl in ). Steric Considerations: The ethyl chain in the target compound (vs. methyl or benzyl groups in ) increases flexibility, which may influence receptor binding kinetics.
Example:
Physicochemical Properties
Table 2: Comparative Physical Properties
Key Observations:
- Solubility: Methoxy groups generally enhance solubility in organic solvents (e.g., ethanol, DMF) compared to halogenated analogs .
- Thermal Stability : Melting points for similar compounds range from 83–85°C () to higher values for crystalline derivatives .
Biological Activity
5-[2-(4-Methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione, commonly referred to as a derivative of the imidazolidine family, has garnered attention in recent pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxyphenyl group that may influence its interaction with biological targets.
- Chemical Formula : C12H15N2O2
- Molecular Weight : 219.26 g/mol
- IUPAC Name : this compound
- PubChem CID : 14621849
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. The presence of the methoxy group suggests potential interactions with serotonin receptors and other neurotransmitter pathways.
Biological Activities
-
Antioxidant Activity :
- Several studies have demonstrated that imidazolidine derivatives possess significant antioxidant properties. These properties are crucial in mitigating oxidative stress in various biological systems, which can lead to cellular damage and contribute to diseases such as cancer and neurodegeneration.
-
Antimicrobial Properties :
- Compounds within this class have shown promising antibacterial and antifungal activities. For example, derivatives with similar structures have been tested against a range of pathogens, indicating their potential as therapeutic agents in infectious diseases.
-
Neuroprotective Effects :
- The neuroprotective potential of this compound is supported by its ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis. Studies involving similar compounds have indicated improvements in cognitive functions in animal models, suggesting possible applications in treating neurodegenerative disorders.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of imidazolidine derivatives, researchers found that administration of a related compound resulted in significant reductions in neuroinflammation and improved cognitive performance in mice subjected to stress models. The mechanism was attributed to the modulation of the NF-kB pathway, which plays a critical role in inflammatory responses.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have not been extensively studied; however, related compounds indicate good absorption and bioavailability. Safety assessments are crucial for determining therapeutic viability; thus far, preliminary toxicity studies suggest a favorable safety profile with low cytotoxicity at therapeutic concentrations.
Q & A
Q. What are the recommended synthetic routes for 5-[2-(4-methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via alkylation of a preformed hydantoin core. For example, in analogous hydantoins (e.g., compound 24 in ), the 4-methoxyphenyl group is introduced using a nucleophilic substitution reaction between a brominated intermediate and 5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione. Key parameters for optimization include:
- Solvent system : Tetrahydrofuran (THF)/water mixtures improve solubility of intermediates .
- Catalysts : Use of phase-transfer catalysts (e.g., DMAP) enhances reaction rates during sulfonylation or alkylation steps .
- Temperature : Room temperature or mild heating (40–60°C) balances yield and side-product formation .
Purification typically involves flash chromatography or recrystallization, with yields ranging from 25% to 70% depending on substituent steric effects .
Q. Which analytical techniques are critical for structural confirmation of this hydantoin derivative?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for confirming the presence of the 4-methoxyphenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ ~3.8 ppm) and the hydantoin core (NH signals at δ 8.5–10.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 305.12 for CHNO) .
- X-ray Crystallography : Resolves stereochemistry and packing interactions (e.g., hydrogen bonding between NH and carbonyl groups, as seen in ) .
Q. How is the antimycobacterial activity of this compound assessed in vitro?
- Methodological Answer :
- Assay Design : Use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays. The compound is tested at concentrations from 0.1–50 μM, with rifampicin as a positive control .
- Data Interpretation : IC values are calculated using nonlinear regression. For structurally similar hydantoins (e.g., compound 24 in ), IC values <10 μM indicate potent DprE1 enzyme inhibition.
Advanced Research Questions
Q. How do substituents on the hydantoin core influence selectivity for biological targets (e.g., 5-HT7R vs. 5-HT1AR)?
- Methodological Answer :
- SAR Studies : Modifying the 4-methoxyphenyl ethyl group alters receptor affinity. For example:
- Bulkier substituents (e.g., naphthyl) enhance 5-HT7R selectivity (Ki ≤5 nM) by filling hydrophobic pockets .
- Polar groups (e.g., sulfonyl) increase 5-HT1AR off-target binding due to hydrogen bonding with Ser residues .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses, while pharmacophore models identify critical interactions (e.g., π-π stacking with Phe residues) .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Methodological Answer :
- Crystal Structure Analysis : Compare hydrogen-bonding networks and packing interactions. For instance, shows that dimer formation via N–H⋯O bonds stabilizes the active conformation, explaining higher potency in crystalline vs. solution states .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify metastable forms with altered bioactivity .
Q. What strategies mitigate low yields in large-scale synthesis of 5-[2-(4-methoxyphenyl)ethyl] derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
